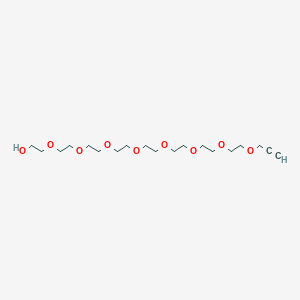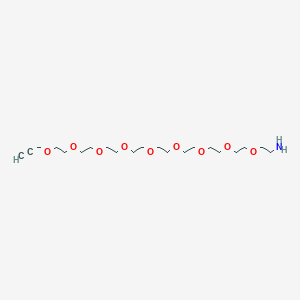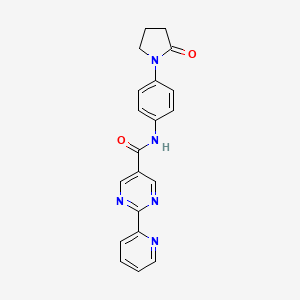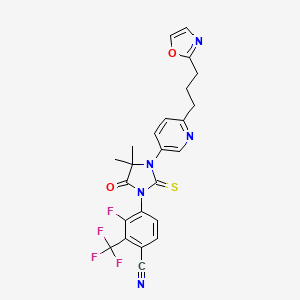
Pyrintegrin
説明
Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .
Molecular Structure Analysis
The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .Physical And Chemical Properties Analysis
Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.科学的研究の応用
Enhancement of Pluripotent Stem Cell Survival
Pyrintegrin is known to significantly enhance the survival of human embryonic stem cells. It does so by activating β1 integrin, which plays a crucial role in cell adhesion and survival, especially after processes like trypsin-mediated single-cell dissociation .
Activation of Growth Factor Receptors
This compound acts as an integrin and tyrosine kinase activator, leading to the activation of multiple growth factor receptors. These include FGFR1, IGFR1, EGFR1, and HER2, which are essential for various cellular processes including proliferation and differentiation .
Adipogenesis Induction
Pyrintegrin has been reported to be robustly adipogenic. It induces adipose tissue formation both in vitro and in vivo by stimulating adipose stem/progenitor cells (ASCs) to differentiate into lipid-laden adipocytes. This is achieved through the upregulation of key adipogenic transcription factors such as PPARγ and C/EBPα .
Soft Tissue Reconstruction
Due to its adipogenic properties, Pyrintegrin holds therapeutic potential in soft tissue reconstruction and augmentation. It can be used to address focal adipose deficiencies caused by conditions like lipoatrophy, lumpectomy, or facial trauma. Pyrintegrin-primed human ASCs, when seeded in 3D-bioprinted biomaterial scaffolds, can lead to the formation of new adipose tissue .
Stem Cell Biology Research
In the field of stem cell biology, Pyrintegrin is used to maintain and self-renew pluripotent stem cells. It is particularly useful in the maintenance phase of human pluripotent stem cell research, contributing to the understanding of stem cell behavior and development .
Guided Tissue Regeneration
Pyrintegrin’s ability to induce differentiation of stem cells into specific cell types makes it a valuable tool in guided tissue regeneration. It can potentially be used to direct the formation of desired tissues in regenerative medicine applications .
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrintegrin | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


